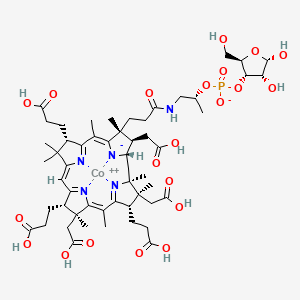

Cobamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobamic acid is a cobalt corrinoid.

Aplicaciones Científicas De Investigación

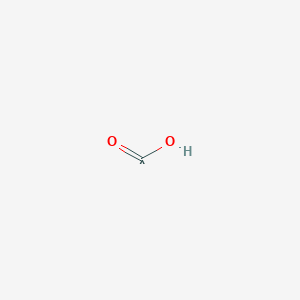

Formation in Interstellar Ices

Carbamic acid and ammonium carbamate formation in interstellar ice analogs have been thoroughly studied. These compounds can form from both thermal reactions and energetic photons in an NH₃:CO₂ ice mixture. This suggests that carbamic acid and ammonium carbamate are likely to be detectable species in molecular clouds, highlighting their significance in interstellar chemistry (Bossa et al., 2008).

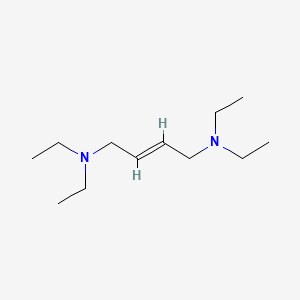

Carbon Dioxide as a Reversible Amine-Protecting Agent

Carbon dioxide has been utilized as a temporary protecting group for amines. This application involves forming carbamic acid reversibly when CO₂ is bubbled through a solution of a basic primary amine. This property allows for the selective protection of the amine functionality in various chemical reactions, demonstrating the versatility of carbamic acid in synthetic chemistry (Peeters, Ameloot, & Vos, 2013).

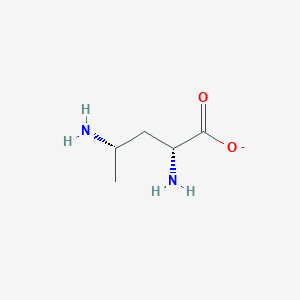

Solvent Dependence in Carbamic Acid Formation

Research has been conducted on the solvent dependence of carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. The studies provide insight into the selective generation of undissociated carbamic acids in certain solvents, offering a deeper understanding of the acid-base equilibria involved in carbamic acid formation (Masuda, Ito, Horiguchi, & Fujita, 2005).

Understanding of Chemical Absorption Processes

In the context of carbon dioxide capture and post-combustion capture (PCC) applications, the chemistry between CO₂ and primary alkylamines has been explored. The study provides insights into the mechanism of absorption, the formation of carbamic acid/carbamates, and the relationship between amine structure and reactivity with CO₂. This understanding is crucial for designing new amines with improved properties for PCC applications (Conway et al., 2013).

Propiedades

Nombre del producto |

Cobamic acid |

|---|---|

Fórmula molecular |

C53H74CoN5O21P |

Peso molecular |

1207.1 g/mol |

Nombre IUPAC |

cobalt(2+);[(2R,3S,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-7,12,17-tris(2-carboxyethyl)-2,13,18-tris(carboxymethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C53H76N5O21P.Co/c1-24(78-80(75,76)79-44-32(23-59)77-48(74)43(44)73)22-54-34(60)16-17-50(6)30(18-38(67)68)47-53(9)52(8,21-40(71)72)29(12-15-37(65)66)42(58-53)26(3)46-51(7,20-39(69)70)27(10-13-35(61)62)31(55-46)19-33-49(4,5)28(11-14-36(63)64)41(56-33)25(2)45(50)57-47;/h19,24,27-30,32,43-44,47-48,59,73-74H,10-18,20-23H2,1-9H3,(H9,54,55,56,57,58,60,61,62,63,64,65,66,67,68,69,70,71,72,75,76);/q;+2/p-2/t24-,27-,28-,29-,30+,32-,43-,44-,47-,48+,50-,51+,52+,53+;/m1./s1 |

Clave InChI |

ZDTDRRBOAWVNMK-NHIUFCJESA-L |

SMILES isomérico |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NC[C@@H](C)OP(=O)([O-])O[C@@H]6[C@H](O[C@@H]([C@@H]6O)O)CO)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+2] |

SMILES canónico |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)O)CO.[Co+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)

![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)

![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)

![(E)-3-[7-(2,4-dihydroxy-6-methyl-benzoyl)oxy-7-methyl-6,8-dioxo-isochromen-3-yl]prop-2-enoic acid](/img/structure/B1239148.png)